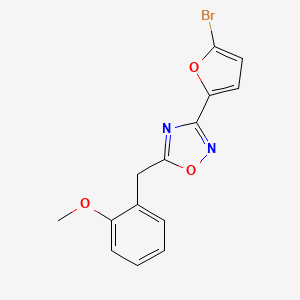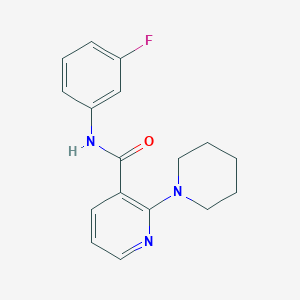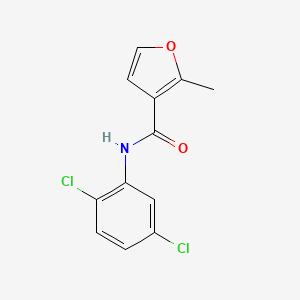![molecular formula C13H10F3N3O2 B5544943 2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)
2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to "2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide" often involves multiple steps, starting from key intermediates like methyl 3-methoxy-5-methylbenzoate. Aryloxy groups are attached to the pyrimidine ring, leading to compounds with varying activities (Al-Sanea et al., 2020). Another approach involves the reaction of thiourea with (E)-1-phenyl-3-p-tolylprop-2-en-1-one, followed by condensation to synthesize the target compound (Dhakhda et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest has been elucidated using various spectroscopic techniques, revealing folded conformations and intramolecular hydrogen bonding, stabilizing the structure (Subasri et al., 2016). These structures often exhibit near-planarity between aromatic rings, influenced by substituents and intermolecular contacts.
Chemical Reactions and Properties
Chemical reactions involving similar compounds include direct fluorination, leading to fluorinated derivatives with selective reactivity (Banks et al., 1996). The reaction pathways and products are greatly influenced by the starting materials and reaction conditions.
Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
- Development of Radioligands for PET Imaging : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally similar to the query chemical, has been reported for selective imaging of the translocator protein (18 kDa) using PET (Positron Emission Tomography). This includes the synthesis and application of DPA-714, a compound designed for in vivo imaging through labeling with fluorine-18, which allows detailed brain imaging studies related to neuroinflammatory processes (Dollé et al., 2008).
Anticancer and Antimicrobial Research
- Anticancer Activity : Research on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown that modifications to the pyrimidine ring can yield compounds with appreciable cancer cell growth inhibition. This underscores the potential of structurally related compounds in the development of new anticancer agents, highlighting the importance of the pyrimidine moiety in medicinal chemistry (Al-Sanea et al., 2020).
Synthesis and Application in Medicinal Chemistry
- Novel Synthesis Approaches : Studies have explored the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, demonstrating the versatility of pyrimidine derivatives in synthesizing compounds with potential therapeutic applications. These compounds have shown activity as mediator release inhibitors, suggesting their utility in developing treatments for asthma and related conditions (Medwid et al., 1990).
Molecular Docking and Structural Analysis
- Molecular Docking Studies : The synthesis and in vitro biological evaluation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a pyrimidine derivative, have been conducted. Molecular docking analysis targeting the VEGFr receptor confirmed its anticancer activity, illustrating the compound's potential as an anticancer drug (Sharma et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-pyrimidin-2-yloxy-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-2-4-10(5-3-9)19-11(20)8-21-12-17-6-1-7-18-12/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKCGOHXKWSEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrimidin-2-yloxy)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)

![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)